molecular formula C21H18ClN3O B2917087 2-(4-chlorophenyl)-1-[(3,5-dimethylbenzyl)oxy]-1H-imidazo[4,5-b]pyridine CAS No. 339010-06-9

2-(4-chlorophenyl)-1-[(3,5-dimethylbenzyl)oxy]-1H-imidazo[4,5-b]pyridine

Cat. No.: B2917087
CAS No.: 339010-06-9
M. Wt: 363.85
InChI Key: ATSHOEYGHPQANA-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-1-[(3,5-dimethylbenzyl)oxy]-1H-imidazo[4,5-b]pyridine is a useful research compound. Its molecular formula is C21H18ClN3O and its molecular weight is 363.85. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Research has been conducted on the synthesis and spectral studies of imidazo[1,2-a]pyridine derivatives, revealing their potential biological activity against various bacterial and fungal species. The structural elucidation of these compounds has been achieved through IR, 1H-NMR, Mass spectral data, elemental analysis, and thin-layer chromatography, highlighting their moderate activity in specific concentrations (Bhuva et al., 2015).

Inhibition Performance and Corrosion Resistance

Another notable application involves the evaluation of imidazo[4,5-b] pyridine derivatives as inhibitors against mild steel corrosion in acidic environments. These studies utilized various analytical techniques, including weight loss measurements, potentiodynamic polarization, electrochemical impedance spectroscopy, and scanning electron microscopy, among others. The derivatives demonstrated high inhibition performance, suggesting their utility in protecting materials from corrosion (Saady et al., 2021).

Antimicrobial and Antituberculotic Activities

Research into the antimicrobial properties of imidazo[1,2-a]pyridine-based compounds has shown their clinical importance in treating heart and circulatory failures, with many derivatives under development for pharmaceutical uses. These studies encompass the synthesis of various derivatives and their evaluation as potential acetylcholinesterase inhibitors and protective agents against organophosphorus compounds (Kwong et al., 2019).

Photophysical Properties and Emission Studies

Investigations into the photophysical properties of Re(CO)3Cl complexes containing pyridylimidazo[1,5-a]pyridine ligands have been conducted, focusing on their absorption and emission spectroscopy characteristics. These studies provide insights into the electronic structures and excited states of ligands and complexes, contributing valuable information on their potential applications in materials science (Salassa et al., 2008).

Properties

IUPAC Name

2-(4-chlorophenyl)-1-[(3,5-dimethylphenyl)methoxy]imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O/c1-14-10-15(2)12-16(11-14)13-26-25-19-4-3-9-23-20(19)24-21(25)17-5-7-18(22)8-6-17/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATSHOEYGHPQANA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CON2C3=C(N=CC=C3)N=C2C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.